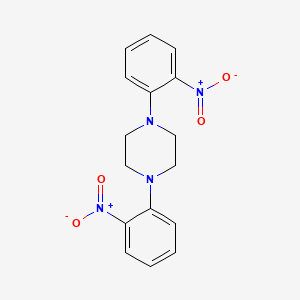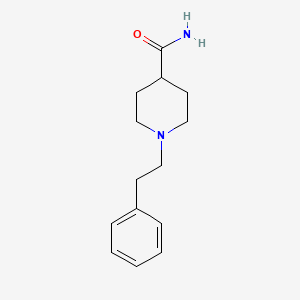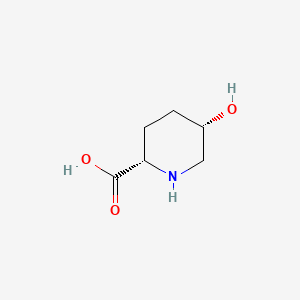![molecular formula C17H15FN6O B2511827 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2201319-14-2](/img/structure/B2511827.png)
2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H15FN6O and its molecular weight is 338.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- In the context of developing novel broad-spectrum antifungal agents, like Voriconazole, research has explored the synthesis and stereochemistry of related fluoro-pyrimidine derivatives. The study by Butters et al. (2001) in "Organic Process Research & Development" specifically investigates the diastereocontrol in reactions involving fluoro-pyrimidine derivatives, highlighting the significance of pyrimidine substitution patterns and reaction conditions in the synthesis of these compounds (Butters et al., 2001).
Biological Evaluation and Potential Therapeutic Applications
Research by Coleman et al. (2004) in "Journal of Medicinal Chemistry" identifies certain pyrimidin-yl derivatives as potent and selective antagonists of the αvβ3 receptor. These compounds have shown efficacy in in vivo models of bone turnover, marking their potential for clinical development in treating osteoporosis (Coleman et al., 2004).
A study on the synthesis and pharmacological activity of various pyrimidine-azetidinone derivatives by Thomas et al. (2016) in the "Arabian Journal of Chemistry" revealed that certain compounds exhibited significant antidepressant and nootropic activities. This suggests the potential of the 2-azetidinone skeleton in developing central nervous system active agents for therapeutic use (Thomas et al., 2016).
Advancements in Synthesis Techniques
- Chrovian et al. (2018) in "Journal of Medicinal Chemistry" developed a single-pot dipolar cycloaddition reaction sequence to access novel pyrimidine P2X7 antagonists. This advancement in synthesis techniques demonstrates the versatility and utility of pyrimidine derivatives in medicinal chemistry (Chrovian et al., 2018).
Agricultural Applications
- A study by Yengoyan et al. (2020) in "Letters in Organic Chemistry" on the synthesis of novel pyrimidine derivatives including pyrazole, triazole, and pyridazine moieties showed these compounds to have a pronounced stimulating action on plant growth. This indicates the potential application of pyrimidine derivatives in agriculture (Yengoyan et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to target enzymes like tyrosine kinase 2 (tyk2) .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its target enzyme, possibly inhibiting its function .
Pharmacokinetics
A compound with a similar structure was reported to have a clearance rate of 114 mL/min/g and a half-life of 1216 minutes in liver microsomal assay studies .
Result of Action
Based on its potential target, it can be hypothesized that it might reduce the production of pro-inflammatory cytokines and improve inflammation symptoms .
Biochemische Analyse
Biochemical Properties
2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of tyrosine kinase 2 (TYK2), which is involved in the signaling pathways of interleukin-23, interleukin-12, and type I interferon . The compound’s interaction with TYK2 results in the modulation of immune responses, making it a potential candidate for treating immune-mediated diseases.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for the regulation of immune responses . This inhibition leads to reduced production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby mitigating inflammation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the catalytic domain of tyrosine kinase 2, inhibiting its activity and subsequently blocking the downstream signaling pathways . This inhibition results in the suppression of gene expression related to inflammatory responses, providing a molecular basis for its anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with a half-life of approximately 121.6 minutes in liver microsomal assays . Long-term studies have shown that the compound maintains its inhibitory effects on tyrosine kinase 2 and the JAK/STAT signaling pathway, leading to sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. In vivo studies have demonstrated that the compound exhibits dose-dependent efficacy in reducing inflammation and improving symptoms in models of inflammatory bowel disease . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications.
Metabolic Pathways
This compound: is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the compound’s metabolism, affecting its bioavailability and clearance . The modulation of cytochrome P450 activity by the compound can influence metabolic flux and metabolite levels, impacting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation in target tissues . Understanding these interactions is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Detailed studies on its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-14-7-20-11-21-17(14)23-8-12(9-23)10-24-16(25)2-1-15(22-24)13-3-5-19-6-4-13/h1-7,11-12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVGNCQUQNTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2F)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
![3-[(2-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511747.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2511748.png)
![2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2511750.png)
![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2511751.png)
![N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2511753.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)


![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)
